Home > Products > Screening Compounds P42331 > Fenfluramine hydrochloride
Fenfluramine hydrochloride - 404-82-0

Fenfluramine hydrochloride

Catalog Number: EVT-268399
CAS Number: 404-82-0
Molecular Formula: C12H17ClF3N
Molecular Weight: 267.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenfluramine hydrochloride (N-ethyl-α-methyl-3-trifluoromethylphenethylamine hydrochloride) is a sympathomimetic amine. [] Sympathomimetic drugs mimic sympathetic nervous system stimulation. [] Fenfluramine hydrochloride has been used in scientific research to study its effects on the central nervous system and as a tool in animal models of obsessive-compulsive disorder. []

Applications
  • Animal Models: Fenfluramine hydrochloride has been used in animal models of obsessive-compulsive disorder, specifically in canine acral lick dermatitis. Studies have shown that serotonin uptake blocking drugs, including Fenfluramine hydrochloride, are clinically effective in treating this condition, suggesting its potential relevance in understanding human obsessive-compulsive disorder. []
  • Neuroendocrine Studies: Fenfluramine hydrochloride has been employed in studies investigating serotonergic function in the brain. Its ability to stimulate prolactin release, a hormone regulated by serotonin, makes it a valuable tool in assessing serotonergic responsiveness in various conditions, including bulimia nervosa and major depressive disorder. [, ]
  • Neurochemical Analysis: Fenfluramine hydrochloride's impact on brain neurochemistry, particularly its effect on dopamine and serotonin levels, has been studied in various contexts. This includes research on its interaction with other drugs, such as morphine, and its potential role in neurotoxicity. [, ]
Future Directions
  • Understanding long-term effects: Further research is needed to understand the long-term effects of Fenfluramine hydrochloride on serotonin metabolism and neurotransmission, particularly in the context of its use in treating Dravet syndrome. [, ]
  • Investigating potential in other epilepsy syndromes: The efficacy of Fenfluramine hydrochloride in treating Dravet syndrome warrants investigation into its potential for treating other epilepsy syndromes. []
  • Developing more specific serotonergic agents: Research into Fenfluramine hydrochloride's mechanism of action could lead to the development of more specific serotonergic agents with fewer side effects. []

Norfenfluramine Hydrochloride

Compound Description: Norfenfluramine hydrochloride is the primary active metabolite of fenfluramine. Like fenfluramine, it is an appetite suppressant and acts on the central nervous system. []

Relevance: Norfenfluramine possesses a similar structure to fenfluramine hydrochloride, differing only by the absence of the N-ethyl group. Both compounds influence serotonin levels in the brain and are associated with similar pharmacological effects. [, ]

Dexfenfluramine Hydrochloride

Compound Description: Dexfenfluramine hydrochloride is the dextrorotatory enantiomer of fenfluramine. It functions as a serotonin releasing agent and was previously marketed as an appetite suppressant for weight loss. [, ]

Relevance: As enantiomers, dexfenfluramine hydrochloride and fenfluramine hydrochloride share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. Despite structural similarities, dexfenfluramine exhibits a stronger effect on serotonin release compared to the racemic fenfluramine. []

Amphetamine

Compound Description: Amphetamine is a central nervous system stimulant with a significant potential for addiction. It is structurally similar to fenfluramine and also affects dopamine and norepinephrine neurotransmission. []

Relevance: While both amphetamine and fenfluramine hydrochloride share a phenethylamine core structure, their pharmacological effects differ. Amphetamine primarily acts as a stimulant, while fenfluramine exhibits appetite-suppressant properties. This difference in activity is attributed to their distinct mechanisms of action on neurotransmitter systems. [, ]

p-Chloroamphetamine Hydrochloride

Compound Description: p-Chloroamphetamine hydrochloride, also known as PCA, is a substituted amphetamine derivative with neurotoxic properties. It causes long-term depletion of serotonin in the brain. [, ]

Relevance: Both p-chloroamphetamine and fenfluramine hydrochloride impact serotonin levels, but through different mechanisms. p-Chloroamphetamine induces neurotoxicity in serotonin neurons, leading to their long-term depletion, while fenfluramine primarily acts by promoting serotonin release and inhibiting its reuptake. []

Phentermine

Compound Description: Phentermine is an appetite suppressant that functions as a sympathomimetic amine. It was commonly prescribed in combination with fenfluramine hydrochloride ("Fen-Phen") for weight loss. [, ]

Relevance: Phentermine and fenfluramine hydrochloride, while often used together, possess distinct chemical structures and act on different neurotransmitter systems. Their combined effect on appetite suppression was synergistic, leading to significant weight loss but also increased risks of adverse effects. [, ]

Classification and Source

Fenfluramine hydrochloride is classified as a small molecule pharmaceutical agent. It is primarily recognized for its use in treating seizures associated with Dravet syndrome and Lennox-Gastaut syndrome in patients aged two years and older. The compound is a derivative of phenethylamine and is chemically related to amphetamines, although it does not possess the same stimulant properties. Its chemical formula is C12H16F3NC_{12}H_{16}F_3N, and it is often referred to by synonyms such as (±)-fenfluramine and DL-fenfluramine .

Synthesis Analysis

The synthesis of fenfluramine hydrochloride has evolved over time, with various methods being developed. A notable recent method involves a one-pot synthesis that starts with the reaction of a ketone (specifically 1-(3-trifluoromethyl)phenyl-propan-2-one) with ethylamine. This reaction produces an intermediate enamine, which is subsequently reduced using reducing agents such as ammonium borohydride or triacetoxyborohydride. The final product is obtained after further reactions involving acetylation and reduction with lithium aluminum hydride .

Key Steps in Synthesis:

  1. Formation of Enamine: Reacting the ketone with ethylamine.
  2. Reduction: Utilizing ammonium borohydride or triacetoxyborohydride for reduction.
  3. Finalization: Converting the intermediate to fenfluramine via acetylation and reduction.

This method addresses some safety concerns associated with earlier methods that relied heavily on lithium aluminum hydride due to its flammability and neurotoxicity .

Molecular Structure Analysis

Fenfluramine hydrochloride features a complex molecular structure characterized by a trifluoromethyl group attached to a phenyl ring. The structural formula can be represented as follows:

Chemical Structure C12H16F3N\text{Chemical Structure }C_{12}H_{16}F_3N

Structural Properties:

Molecular Weight: Approximately 231.257 g/mol.

  • Functional Groups: Contains an amine group (-NH) and a trifluoromethyl group (-CF₃).
  • Stereochemistry: Exists as racemic mixtures due to the presence of chiral centers.

The molecular geometry reflects typical characteristics of small organic molecules, with significant implications for its biological activity .

Chemical Reactions Analysis

Fenfluramine hydrochloride participates in various chemical reactions relevant to its synthesis and metabolism. Key reactions include:

  1. Reduction Reactions: Involving the conversion of ketones to amines using reducing agents.
  2. Acetylation Reactions: Formation of acetyl derivatives that enhance solubility and bioavailability.
  3. Degradation Reactions: Under certain conditions, fenfluramine can degrade into several metabolites, primarily norfenfluramine, through hepatic metabolism.

These reactions are crucial for both the synthesis process and understanding the pharmacokinetics of fenfluramine in biological systems .

Mechanism of Action

Fenfluramine's mechanism of action primarily involves modulation of serotonin levels in the brain. It acts as a selective serotonin releasing agent, which enhances serotonin release from presynaptic neurons while inhibiting its reuptake. This action leads to increased serotonergic activity, which is beneficial in controlling seizures associated with Dravet syndrome.

Key Mechanistic Insights:

  • Serotonin Modulation: Increases extracellular serotonin levels.
  • Receptor Interaction: Influences serotonin receptors (5-HT receptors), contributing to its anticonvulsant effects.

The pharmacological profile suggests that fenfluramine's efficacy in seizure control may be linked to its ability to stabilize neuronal excitability through serotonergic pathways .

Physical and Chemical Properties Analysis

Fenfluramine hydrochloride exhibits several physical and chemical properties that influence its formulation and therapeutic use:

  • State: Solid at room temperature.
  • Melting Point: Ranges from 160°C to 170°C.
  • Boiling Point: Approximately 108°C to 112°C under standard atmospheric conditions.
  • Solubility: Sparingly soluble
Historical Evolution and Repurposing in Neuropharmacology

Origins as a Serotonergic Anorectic Agent: From Obesity Management to Market Withdrawal

Fenfluramine hydrochloride (3-trifluoromethyl-N-ethylamphetamine) emerged in France in 1963 as an antidepressant before rapidly transitioning to obesity management due to its potent appetite-suppressing effects. Its mechanism centered on robust serotonergic modulation, distinguishing it from amphetamine-derived stimulants. Fenfluramine functions as a serotonin (5-HT) releasing agent and reuptake inhibitor through disruption of vesicular storage and inhibition of presynaptic serotonin transporter (SERT) activity. This dual action substantially increases extracellular serotonin levels in hypothalamic feeding centers, thereby promoting satiety [1] [7].

The racemic mixture (branded as Pondimin™ in the US in 1973) saw limited initial adoption due to tolerability issues like nausea and anxiety. A significant shift occurred in the 1990s with the off-label combination of fenfluramine and phentermine ("fen-phen"), which enhanced efficacy through putative complementary mechanisms. Phentermine's catecholaminergic activity (norepinephrine/dopamine release) coupled with fenfluramine's serotonergic effects created a potent anorectic synergy. This combination achieved unprecedented prescription volumes: >50 million prescriptions in Europe (1993-1996) and 1.2 million prescriptions for dexfenfluramine alone within five months of its 1996 US approval as Redux™ [1] [6] [7].

Table 1: Historical Progression of Fenfluramine and Dexfenfluramine in Obesity Therapeutics

CompoundTrade NameApproval YearKey PropertiesPeak Prescription Volume
Racemic FenfluraminePondimin™1973 (US)Serotonin release/reuptake inhibition; moderate anorectic effect18 million (Europe, 1996)
DexfenfluramineRedux™1996 (US)Selective serotonin activity; 2x potency of racemate1.2 million (US, 5 months post-approval)
Fen-PhenOff-labelEarly 1990sCombined serotonergic (FFA) and catecholaminergic (phentermine) activity>50 million (Europe, 1993-1996)

The pharmaceutical ascent terminated abruptly in 1997 following epidemiological revelations of serious cardiovascular toxicity. The International Primary Pulmonary Hypertension Study (1996) demonstrated a 23-fold increased risk of pulmonary arterial hypertension (PAH) after ≥3 months of anorectic exposure [1]. Subsequent investigations linked fenfluramine (particularly at doses of 40-220 mg/day) to valvular heart disease (VHD), characterized by serotonin 5-HT2B receptor-mediated proliferation of cardiac valvular interstitial cells. This pathological mechanism mirrored carcinoid heart disease and prompted global market withdrawal of both fenfluramine and dexfenfluramine in September 1997 [1] [2] [7].

Rediscovery in Epileptology: Regulatory Milestones for Dravet and Lennox–Gastaut Syndromes

Prior to its withdrawal, fenfluramine demonstrated serendipitous antiseizure potential in small observational studies. Belgian researchers documented efficacy in children with photosensitive epilepsy and self-induced seizures during the 1980s. When commercial availability ceased, Belgium issued a Royal Decree (2002) enabling continued compassionate use for Dravet syndrome (DS) under strict echocardiographic monitoring. This program yielded unprecedented long-term data: patients receiving low-dose fenfluramine (mean 0.27-0.35 mg/kg/day, range 0.13-0.69 mg/kg/day) experienced sustained seizure reductions for up to 30 years without evidence of cardiovascular pathology [1] [9].

These clinical observations catalyzed formal investigation into fenfluramine's repurposing for developmental and epileptic encephalopathies (DEEs). The drug's unique dual mechanism—combining serotonergic activity with sigma-1 receptor (σ1R) modulation—addressed the complex pathophysiology of Dravet and Lennox-Gastaut syndromes (LGS). Preclinical models demonstrated that fenfluramine and its active metabolite norfenfluramine exhibit:

  • 5-HT1D/5-HT2C receptor agonism: Enhancing GABAergic inhibitory neurotransmission
  • σ1R positive allosteric modulation: Reducing glutamatergic excitability through NMDA receptor regulation [4] [8] [10]

Pivotal Phase 3 trials in DS (2020) and LGS (2022) led to landmark regulatory approvals. The FDA and EMA endorsed fenfluramine hydrochloride oral solution (Fintepla®) as adjunctive therapy for seizures associated with both conditions in patients ≥2 years. These approvals mandated rigorous cardiovascular monitoring via Risk Evaluation and Mitigation Strategies (REMS), directly addressing historical safety concerns while recognizing the favorable risk-benefit profile at antiseizure doses (max 0.7 mg/kg/day; 26 mg/day)—significantly below former anti-obesity dosing (60-120 mg/day) [8] [9].

Table 2: Key Clinical Trial Outcomes Leading to Regulatory Approval in Epilepsy

SyndromeTrial DesignDosingPrimary Efficacy EndpointKey Findings
Dravet Syndrome (NCT02682927/NCT02826863)Randomized, double-blind, placebo-controlled (n=119)0.7 mg/kg/day (max 26 mg/day)Median % reduction in monthly convulsive seizure frequency0.7 mg/kg: 74.9% reduction vs 19.2% placebo (p<0.001); 54% achieved ≥50% reduction
Lennox-Gastaut SyndromeRandomized, double-blind, placebo-controlled0.7 mg/kg/day (max 26 mg/day)Median % reduction in monthly drop seizure frequency26.5% reduction vs 7.6% placebo (p<0.001); >40% achieved ≥50% reduction

Beyond seizure control, clinical trials revealed an unexpected benefit: improvements in everyday executive function (e.g., emotional regulation, working memory) not entirely attributable to reduced seizure burden. This suggested potential disease-modifying effects possibly linked to σ1R-mediated neuroprotection or synaptic stabilization [8].

Comparative Analysis of Fenfluramine vs. Dexfenfluramine: Divergent Clinical Trajectories

The distinct pharmacological profiles and clinical fates of fenfluramine’s enantiomers provide critical insights into structure-activity relationships:

  • Dexfenfluramine (D-FFA): The (+)-enantiomer demonstrated greater selectivity for serotonergic systems and approximately double the anorectic potency of racemic fenfluramine. It minimally affected dopaminergic or noradrenergic pathways at therapeutic doses. Marketed as Redux™, it was promoted as a "cleaner" anorectic but still induced valvulopathy through potent 5-HT2B receptor agonism (Ki = 27 nM for nor-dexfenfluramine). Its withdrawal coincided with racemic fenfluramine in 1997 [2] [6].

  • Levofenfluramine (L-FFA): The (-)-enantiomer exhibits negligible serotonergic activity but suppresses dopaminergic neurotransmission. Historically considered pharmacologically inert for appetite suppression, recent zebrafish DS models revealed that L-FFA and its metabolite L-norfenfluramine contribute ~41-48% of fenfluramine's antiseizure efficacy, suggesting enantiomer-specific mechanisms beyond serotonin [1] [20].

The divergent clinical trajectories stem from fundamental differences in therapeutic application:

  • Dexfenfluramine: Developed exclusively for obesity at doses (15-30 mg BID) yielding high norfenfluramine exposure. Its potent 5-HT2B activation precipitated valvulopathy, halting development.
  • Racemic Fenfluramine: Repurposed for epilepsy at ~1/10th the anti-obesity dose (max 26 mg/day). This low-dose paradigm minimizes 5-HT2B activation while maintaining therapeutic concentrations in CNS. Crucially, both enantiomers contribute to antiseizure effects through complementary receptor targets (5-HT1D, 5-HT2C, σ1R) [2] [6] [20].

Pharmacokinetic distinctions further explain outcomes: Dexfenfluramine undergoes faster metabolism to norfenfluramine, amplifying systemic exposure to the metabolite most strongly linked to valvulopathy. Conversely, racemic fenfluramine's lower dosing and slower metabolic conversion yield norfenfluramine concentrations below the threshold for 5-HT2B-mediated pathogenesis [2] [6].

Table 3: Comparative Pharmacology of Fenfluramine Enantiomers

ParameterDexfenfluramine (D-FFA)Levofenfluramine (L-FFA)Racemic Fenfluramine
Primary Neurotransmitter EffectsPotent SERT inhibition; 5-HT releaseDopamine suppressionCombined serotonergic (D-FFA) and dopaminergic modulation (L-FFA)
Anorectic EfficacyHigh (2× racemate potency)LowModerate
Antiseizure Contribution (Zebrafish DS Model)80-84% seizure reduction41-48% seizure reductionEnantiomer synergy
5-HT2B Receptor Affinity (Nor-metabolite)High (Ki=27 nM)Moderate (Ki=65 nM)Mitigated by low-dose exposure
Clinical StatusWithdrawn (1997)Not developed independentlyApproved for DS/LGS (2020+)

The resurrection of racemic fenfluramine—but not dexfenfluramine—for epilepsy underscores a therapeutic principle: differential dosing and indication-specific risk-benefit assessment can transform historically high-risk compounds into valuable therapies. Ongoing research explores whether enantiomeric purification (e.g., L-FFA alone) could further optimize the risk-benefit profile for neurological applications [2] [6].

Properties

CAS Number

404-82-0

Product Name

Fenfluramine hydrochloride

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

Molecular Formula

C12H17ClF3N

Molecular Weight

267.72 g/mol

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H

InChI Key

ZXKXJHAOUFHNAS-UHFFFAOYSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

Solubility

Soluble in DMSO

Synonyms

Fenfluramine
Fenfluramine Hydrochloride
Fenfluramine Hydrochloride, (+-)-Isomer
Fenfluramine Hydrochloride, R Isomer
Fenfluramine Hydrochloride, R-Isomer
Fenfluramine, (+-)-Isomer
Fenfluramine, R Isomer
Fenfluramine, R-Isomer
Hydrochloride, Fenfluramine
Isomeride
Pondimin

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.